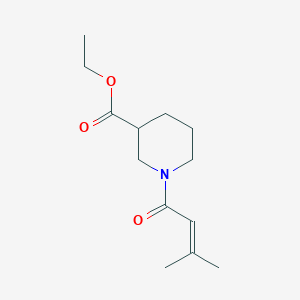
Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method involves the reaction of 3-methylbut-2-enoyl chloride with piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-methyl-3-piperidinecarboxylate: A similar compound with a methyl group instead of the 3-methylbut-2-enoyl group.
1-Ethyl-3-(2-methylbutyl)piperidine: Another piperidine derivative with different substituents.
Uniqueness
Ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its unique substituents may confer specific reactivity and interactions that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
ethyl 1-(3-methylbut-2-enoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-4-17-13(16)11-6-5-7-14(9-11)12(15)8-10(2)3/h8,11H,4-7,9H2,1-3H3 |
Clé InChI |
JLRHDMCPIOSEOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCN(C1)C(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


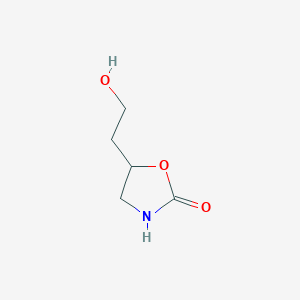
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)
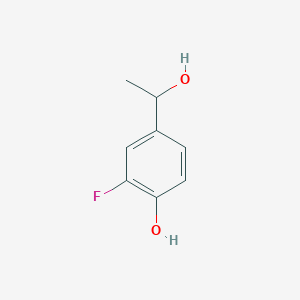
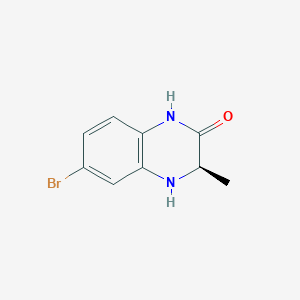
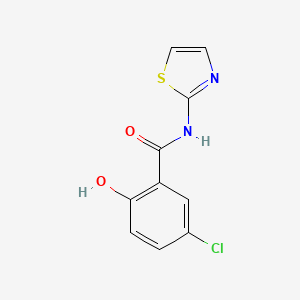
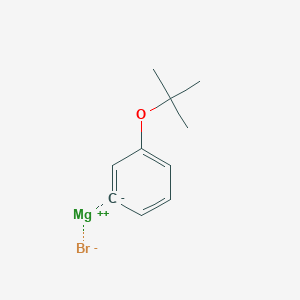
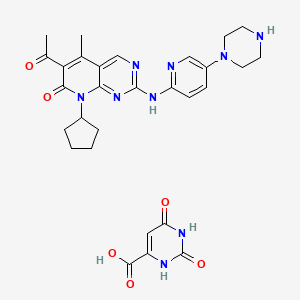
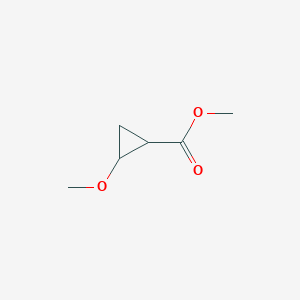


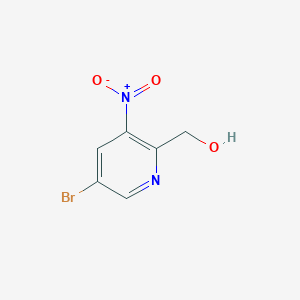
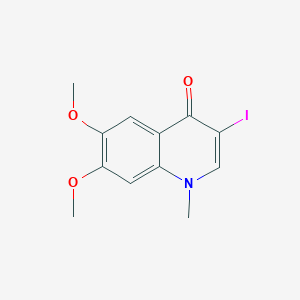

![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
